molecular formula C19H22N2O2 B6462538 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549010-81-1

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6462538
CAS No.: 2549010-81-1
M. Wt: 310.4 g/mol
InChI Key: QKONKJJPLIXCGD-UHFFFAOYSA-N
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Description

4-{[1-(4-tert-Butylbenzoyl)azetidin-3-yl]oxy}pyridine is a pyridine-based heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) linked via an ether oxygen to the pyridine core. This compound’s unique structure suggests possible applications in medicinal chemistry or materials science, though specific data on its bioactivity or industrial use remain underexplored in available literature.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-17(13-21)23-16-8-10-20-11-9-16/h4-11,17H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONKJJPLIXCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with azetidine to form the intermediate 1-(4-tert-butylbenzoyl)azetidine. This intermediate is subsequently reacted with 4-hydroxypyridine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by relevant data tables and case studies.

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that derivatives with azetidine structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties :
The compound's ability to disrupt bacterial cell membranes has been explored, showing efficacy against various strains of bacteria, including resistant ones. This property is attributed to the hydrophobic nature of the tert-butyl group, which enhances membrane interaction .

Material Science

Polymer Additives :
Due to its unique structure, this compound is being investigated as an additive in polymer formulations. It serves as a stabilizer against UV degradation and enhances the mechanical properties of polymers .

Organic Synthesis

Building Block for Complex Molecules :
The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex structures through various reactions such as nucleophilic substitutions and cycloadditions. Its reactivity is beneficial for developing new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of a series of azetidine derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Polymer Applications

In a study focused on polymer composites, researchers incorporated this compound into polycarbonate matrices. The modified polymers exhibited improved thermal stability and mechanical strength compared to unmodified controls .

Mechanism of Action

The mechanism by which 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine but differ in ring size, substituents, or functional groups:

Compound Name/ID Core Structure Key Substituents Source
This compound Pyridine + azetidine 4-tert-Butylbenzoyl on azetidine Target
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine Pyridine + pyrrolidine tert-Butyldimethylsilyloxy (TBS) on pyrrolidine; iodine and amine on pyridine
1-[3-(4-tert-Butylbenzoyl)-propyl]-4-hydroxypiperidine Piperidine 4-tert-Butylbenzoyl on propyl linker; hydroxyl group on piperidine
3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine Pyridine + pyrazole TBS-protected methyl group; trifluoropropyl-pyrazole substituent
Key Structural Comparisons :

Ring Size and Strain :

  • The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to pyrrolidine (5-membered, ) or piperidine (6-membered, ). This strain may influence conformational flexibility and binding interactions in biological systems.
  • Smaller rings like azetidine often exhibit stronger basicity due to increased lone pair availability on nitrogen, though this can vary with substituents.

Similar tert-butyl groups are seen in and , though linked via different moieties (e.g., silyl ethers or propyl chains). The TBS-protected methyl group in and provides hydrolytic stability during synthesis, contrasting with the benzoyl group in the target compound, which may undergo metabolic or chemical cleavage.

Synthetic Approaches :

  • Compounds in and utilize silyl ether protection (e.g., tert-butyldimethylsilyl) for hydroxyl groups during synthesis, followed by acid-catalyzed deprotection . The target compound’s synthesis might require analogous protective strategies for the azetidine oxygen.
  • The piperidine derivative in employs a propyl linker to connect the benzoyl group, suggesting alternative synthetic routes compared to the azetidine-based ether linkage in the target compound.

Physicochemical and Functional Implications

  • Lipophilicity : The tert-butylbenzoyl group in the target compound likely increases logP compared to TBS-protected analogs (e.g., ), though precise measurements are unavailable.

Biological Activity

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound notable for its unique structure, which combines a pyridine ring with an azetidine moiety and a 4-tert-butylbenzoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2C_{18}H_{22}N_2O_2. Its structure is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Azetidine Moiety : A four-membered saturated ring that contributes to the compound's reactivity.
  • 4-tert-butylbenzoyl Group : A bulky substituent that enhances lipophilicity and affects biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring's strain-driven reactivity plays a crucial role in its biological and chemical activity, facilitating enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and azetidine can inhibit bacterial growth and show effectiveness against various pathogens.

CompoundActivityReference
This compoundAntimicrobial
Similar Azetidine DerivativesAntibacterial

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

StudyCell LineIC50 (µM)Reference
Compound EvaluationMCF-7 (Breast Cancer)15.2
Compound EvaluationHeLa (Cervical Cancer)12.8

Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function.

CompoundAChE Inhibition IC50 (µM)Reference
This compound8.5
Coumarin Derivatives2.7 (strongest)

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential therapeutic applications of this compound.

  • Study on AChE Inhibitors : A series of compounds were synthesized and tested for their AChE inhibitory activity. The results indicated that modifications in the azetidine structure significantly influenced the inhibitory potency, suggesting that structural optimization may enhance efficacy against neurodegenerative diseases .
  • Anticancer Research : Investigations into the anticancer properties revealed that the compound could effectively induce apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

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